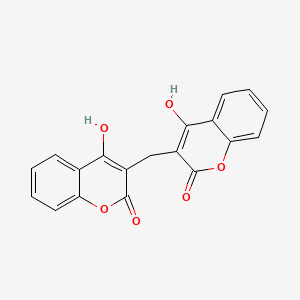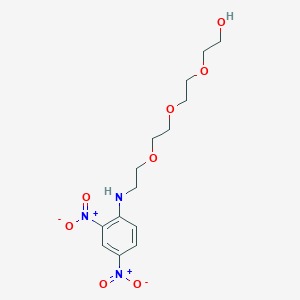
DNP-PEG4-alcohol
Übersicht
Beschreibung
DNP-PEG4-alcohol is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that are designed to degrade specific proteins within cells .
Synthesis Analysis
DNP-PEG4-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of DNP-PEG4-alcohol is 359.00 and its formula is C14H21N3O8 .Chemical Reactions Analysis
DNP-PEG4-alcohol is involved in the synthesis of PROTACs . The exact chemical reactions involving DNP-PEG4-alcohol are not specified in the retrieved information.Physical And Chemical Properties Analysis
DNP-PEG4-alcohol appears as a viscous liquid with a light yellow to yellow color . It has a molecular weight of 359.00 and a formula of C14H21N3O8 .Wissenschaftliche Forschungsanwendungen
Ion Transport Across Membranes
“DNP-PEG4-alcohol” contains a dinitrophenyl (DNP) group, which is involved in biological applications such as participating in ion transport across membranes . This property can be utilized in the study of membrane transport processes, helping to understand the movement of ions across cell membranes.
Derivatization of Compounds
The hydroxyl group present in “DNP-PEG4-alcohol” can react to further derivatize the compound . This makes it a versatile reagent in organic synthesis, where it can be used to introduce various functional groups for bioconjugation .
Increasing Water Solubility
“DNP-PEG4-alcohol” contains a hydrophilic PEG linker, which increases the water solubility of the compound in aqueous environments . This property is particularly useful in drug delivery systems, where improving the solubility of therapeutic agents can enhance their bioavailability and efficacy.
Chemiosmotic Studies
DNP is used to help understand the chemiosmotic and other membrane transport processes in biochemistry research . It can be used as a tool to study the mechanisms of energy transfer and storage in cells.
Wirkmechanismus
Target of Action
DNP-PEG4-alcohol is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
DNP-PEG4-alcohol acts as a linker in PROTACs, connecting the E3 ligase ligand to the target protein ligand . It is a pegylation reagent, which involves the covalent attachment of polyethylene glycol (PEG) to a molecule . This enhances the stability, solubility, and circulation time of the molecule in the body .
Biochemical Pathways
The primary biochemical pathway affected by DNP-PEG4-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By tagging specific proteins for degradation, PROTACs can selectively modulate protein levels within cells .
Pharmacokinetics
The pharmacokinetic properties of DNP-PEG4-alcohol are largely determined by its role as a pegylation reagent . Pegylation enhances the stability, solubility, and circulation time of the molecule in the body . This can improve the bioavailability of the drug, allowing it to remain in the body for longer periods and increase its effectiveness .
Result of Action
The result of DNP-PEG4-alcohol’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially alleviate disease symptoms .
Action Environment
The action of DNP-PEG4-alcohol can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can impact the compound’s action, such as proteins or enzymes that may interact with the compound .
Safety and Hazards
The safety data sheet for DNP-PEG4-alcohol suggests that it should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it is advised to use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O8/c18-4-6-24-8-10-25-9-7-23-5-3-15-13-2-1-12(16(19)20)11-14(13)17(21)22/h1-2,11,15,18H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPINTOOSUROKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-PEG4-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




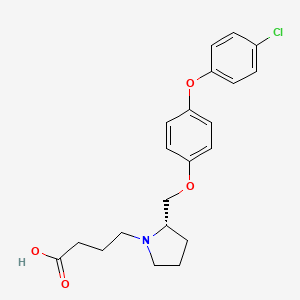
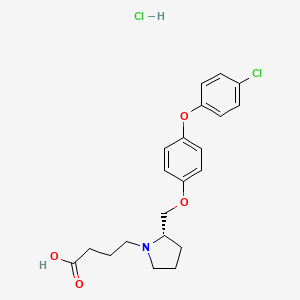
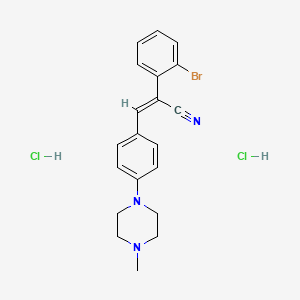


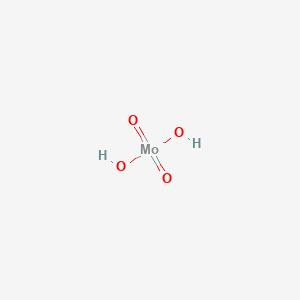
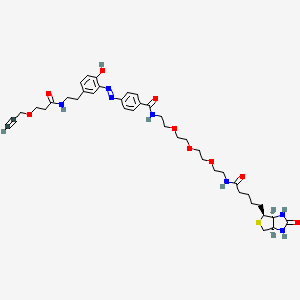
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
